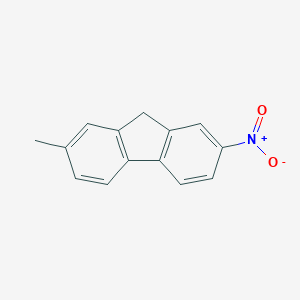

4-(4-Aminophénoxy)-N-méthylpicolinamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide involves a strategic approach to overcome the challenges of long synthetic routes, low yield, and environmental impact associated with traditional methods. Xiong et al. (2018) described a three-step synthetic process from picolinic acid, optimizing the route to achieve an 80% yield. This optimization makes the compound more suitable for industrial production, emphasizing the importance of efficient synthesis in pharmaceutical research (Xiong et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds, as reported by Ajibade and Andrew (2021), reveals intricate details about the intermolecular interactions that stabilize the compound. For instance, their study on similar phenylamino compounds underscores the role of hydrogen bonding and other secondary interactions in stabilizing the molecular structure, which is crucial for the activity of 4-(4-Aminophenoxy)-N-methylpicolinamide derivatives (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Yan-jun (2011) demonstrated the versatility of 4-(4-Aminophenoxy)-N-methylpicolinamide in chemical reactions by synthesizing an important intermediate of sorafenib using a Williamson reaction. This reaction, performed in an ionic liquid as a green solvent, not only highlights the compound's reactivity but also its role in green chemistry, offering a sustainable approach to chemical synthesis (Yan-jun, 2011).

Physical Properties Analysis

The study by Yao Jian-wen (2012) on the improved synthesis of the antitumor drug sorafenib, which uses 4-(4-Aminophenoxy)-N-methylpicolinamide as a key intermediate, sheds light on the physical properties that facilitate its application in drug synthesis. This research emphasizes the compound's suitability for synthesizing complex pharmaceuticals, highlighting its practical physical properties, such as solubility and stability, essential for drug development (Yao Jian-wen, 2012).

Chemical Properties Analysis

The chemical properties of 4-(4-Aminophenoxy)-N-methylpicolinamide, particularly its reactivity and interaction with other molecules, are crucial for its utility in synthesizing biologically active compounds. Li et al. (2011) evaluated a series of N-methyl-4-phenoxypicolinamide derivatives, showcasing their potent antiproliferative activity. This study not only highlights the compound's chemical versatility but also its potential in medicinal chemistry, especially in cancer therapy (Li et al., 2011).

Applications De Recherche Scientifique

Matériaux aérospatiaux

Le composé est utilisé dans la synthèse de polyimides semi-cristallins processibles par fusion qui ont des applications dans l'aérospatiale en raison de leur excellente stabilité thermique, résistance chimique et propriétés mécaniques . Ces matériaux peuvent résister aux conditions extrêmes de l'espace et sont essentiels à la construction de vaisseaux spatiaux et de satellites.

Polymères haute performance

“4-(4-Aminophénoxy)-N-méthylpicolinamide” sert de monomère pour les polymères haute performance qui présentent une capacité de recristallisation significative et une cinétique de cristallisation rapide à partir du fondu . Cette propriété est essentielle pour créer des matériaux qui nécessitent une gestion thermique précise et sont utilisés dans des domaines à haute température tels que la machinerie et l'ingénierie chimique.

Electronique

Dans l'industrie électronique, le composé contribue au développement de polymères qui sont utilisés pour les films isolants, les revêtements de fils et les cartes de circuits imprimés en raison de leur stabilité thermique et de leurs propriétés diélectriques . Ces polymères contribuent à améliorer la longévité et les performances des appareils électroniques.

Membranes d'électrolyte polymère (PEM)

Le composé est impliqué dans la production de membranes d'électrolyte polymère réticulées qui sont imperméables au méthanol . Ces PEM sont utilisées dans les piles à combustible, en particulier dans les piles à combustible à méthanol direct (DMFC), qui sont prometteuses pour les sources d'énergie portables et le transport.

Applications de stabilité thermique

En raison de son rôle dans la création de polymères à haute stabilité thermique, “this compound” est essentiel pour les matériaux utilisés dans des environnements où une résistance thermique élevée est requise, comme dans les réacteurs chimiques et les fours industriels .

Amélioration des propriétés mécaniques

Les polymères synthétisés à partir de ce composé sont connus pour leurs bonnes propriétés mécaniques, notamment des modules et des résistances à la traction élevés . Cela les rend appropriés pour une utilisation dans les composants structurels qui nécessitent des matériaux ayant des rapports résistance/poids élevés.

Contrôle rhéologique

Dans les applications où la fluidité à l'état fondu est critique, comme dans le traitement des matières plastiques, le composé aide à obtenir les propriétés rhéologiques souhaitées . Ceci est important pour les procédés de fabrication qui impliquent le moulage et l'extrusion.

Solutions énergétiques durables

Enfin, l'application du composé dans le développement des PEM contribue aux solutions énergétiques durables en améliorant l'efficacité et la stabilité des piles à combustible . Cela s'aligne sur les efforts mondiaux pour passer à des sources d'énergie plus propres.

Mécanisme D'action

Target of Action

The primary target of 4-(4-Aminophenoxy)-N-methylpicolinamide is the MET protein . MET protein is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration . The compound was designed based on the analysis of the binding patterns of cabozantinib and BMS-777607 to MET protein .

Mode of Action

The compound interacts with its target, the MET protein, by forming key hydrogen bonds . These bonds are formed with specific amino acids in the MET protein, which play a major role in binding free energy . This interaction inhibits the kinase activity of the MET protein, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The compound affects the MET signaling pathway, which is involved in cell growth and survival . By inhibiting the MET protein, the compound disrupts this pathway, leading to the inhibition of cell proliferation . The downstream effects include the induction of apoptosis (cell death) and the blocking of the cell cycle, specifically in the G0/G1 phase .

Pharmacokinetics

One of the compounds in the same study showed good pharmacokinetic characteristics in rats

Result of Action

The compound exhibits antiproliferative activity against different cell lines, including A549, HeLa, and MCF-7 . It induces apoptosis in A549 cells in a dose-dependent manner and blocks the cells mainly in the G0/G1 phase . The IC50 value of the compound on c-Met kinase is 46.5 nM , indicating its potent inhibitory activity.

Safety and Hazards

Orientations Futures

Future research could focus on expanding the processing window of phthalonitrile resins. A novel self-catalyzed amino-epoxy 4-aminophenoxy phthalonitrile-resorcinol diglycidyl ether phthalonitrile (APRE-PN) resin was prepared via a two-step method of reacting amino and epoxy groups at a low temperature and then reacting nitrile with nitrile groups at a high temperature .

Propriétés

IUPAC Name |

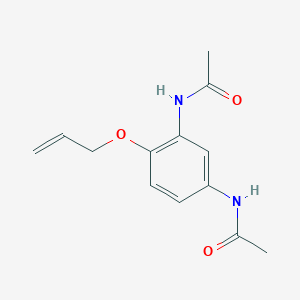

4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-15-13(17)12-8-11(6-7-16-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZZBPYPZLAEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586507 | |

| Record name | 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

284462-37-9 | |

| Record name | 4-(4-Aminophenoxy)-N-methylpicolinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284462-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Aminophenoxy)-N-methylpicolinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284462379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-AMINOPHENOXY)-N-METHYLPICOLINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE332HKD3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.